molecular formula C42H59KNa2O16 B12781811 Potassium disodium salt of beta-glycyrrhizic acid CAS No. 134885-74-8

Potassium disodium salt of beta-glycyrrhizic acid

Cat. No.: B12781811
CAS No.: 134885-74-8
M. Wt: 905.0 g/mol
InChI Key: PXNYUXNUUBANNI-UHFFFAOYSA-K
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Description

Potassium disodium salt of beta-glycyrrhizic acid is a derivative of glycyrrhizic acid, which is a triterpenoid saponin extracted from the root of the licorice plant (Glycyrrhiza glabra). This compound is known for its wide range of pharmacological and biological activities, including anti-inflammatory, antiviral, and hepatoprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of potassium disodium salt of beta-glycyrrhizic acid typically involves the extraction of glycyrrhizic acid from licorice root, followed by its conversion into the desired salt form. The extraction process usually involves aqueous extraction, followed by purification steps such as filtration and crystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction and purification processes. The extracted glycyrrhizic acid is then reacted with potassium and disodium salts under controlled conditions to form the final product. The reaction conditions, including temperature, pH, and reaction time, are optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Potassium disodium salt of beta-glycyrrhizic acid undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for its biological activity and therapeutic applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, and oxidizing agents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound include glycyrrhetinic acid and its derivatives. These products are known for their pharmacological activities and are used in various therapeutic applications .

Scientific Research Applications

Potassium disodium salt of beta-glycyrrhizic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it is studied for its effects on cellular processes and signaling pathways. In medicine, it is used for its anti-inflammatory, antiviral, and hepatoprotective properties. Additionally, it has applications in the food and cosmetic industries as a natural sweetener and skin-conditioning agent .

Mechanism of Action

The mechanism of action of potassium disodium salt of beta-glycyrrhizic acid involves its interaction with various molecular targets and pathways. It inhibits the activity of enzymes such as 11β-hydroxysteroid dehydrogenase, which plays a role in the metabolism of corticosteroids. This inhibition leads to increased levels of active corticosteroids, resulting in anti-inflammatory and immunomodulatory effects . Additionally, it modulates the activity of nuclear factor-kappa B (NF-κB) and other signaling pathways involved in inflammation and immune responses .

Comparison with Similar Compounds

Potassium disodium salt of beta-glycyrrhizic acid is unique compared to other similar compounds due to its specific molecular structure and pharmacological properties. Similar compounds include glycyrrhizic acid, glycyrrhetinic acid, and their various salts and derivatives. While these compounds share some pharmacological activities, this compound is distinguished by its enhanced solubility and bioavailability, making it more effective in certain therapeutic applications .

List of Similar Compounds:
  • Glycyrrhizic acid
  • Glycyrrhetinic acid
  • Ammonium glycyrrhizate
  • Dipotassium glycyrrhizate
  • Disodium glycyrrhizate
  • Trisodium glycyrrhizate

Properties

CAS No.

134885-74-8

Molecular Formula

C42H59KNa2O16

Molecular Weight

905.0 g/mol

IUPAC Name

potassium;disodium;6-[2-carboxylato-6-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-2-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C42H62O16.K.2Na/c1-37(2)15-18(55-34-27(48)25(46)28(30(58-34)33(51)52)56-35-26(47)23(44)24(45)29(57-35)32(49)50)16-40(5)22(37)8-9-42(7)31(40)21(43)14-19-20-17-39(4,36(53)54)11-10-38(20,3)12-13-41(19,42)6;;;/h14,18,20,22-31,34-35,44-48H,8-13,15-17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;;/q;3*+1/p-3

InChI Key

PXNYUXNUUBANNI-UHFFFAOYSA-K

Canonical SMILES

CC1(CC(CC2(C1CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)C(=O)[O-])O)O)O)O)O)C.[Na+].[Na+].[K+]

Origin of Product

United States

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